5-Ethyl-4-methylthiazol-2-amine
Overview
Description
5-Ethyl-4-methylthiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
5-Ethyl-4-methylthiazol-2-amine is a derivative of the thiazole group of compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to exhibit their potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Thiazole derivatives, in general, are known to interfere with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
5-Ethyl-4-methylthiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in electrophilic and nucleophilic substitution reactions. It has been observed to interact with enzymes such as poly (ADP-ribose) polymerase-1 and human platelet aggregation factor . These interactions are crucial for its biological activities, including its potential antioxidant, antimicrobial, and anti-inflammatory effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of certain tumor cell lines, indicating its potential as an anticancer agent . Additionally, it affects the synthesis of neurotransmitters, such as acetylcholine, which is essential for the normal functioning of the nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with poly (ADP-ribose) polymerase-1 results in the inhibition of this enzyme, which plays a role in DNA repair and cell death . The compound also influences gene expression by modulating transcription factors and signaling pathways, thereby affecting cellular responses to stress and damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of carbohydrates and lipids, contributing to its role in energy production and storage . It also affects the synthesis and degradation of certain biomolecules, further highlighting its importance in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue-specific expression of transporters and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular distribution of this compound affects its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methylthiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance yield and reduce reaction time. This method involves the use of commercially available starting materials under mild reaction conditions, making it efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Ethyl-4-methylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, fungicides, and biocides.
Comparison with Similar Compounds
4-Methylthiazole: Shares the thiazole ring but lacks the ethyl group.
2-Aminothiazole: Similar structure but with different substituents.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness: 5-Ethyl-4-methylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethyl-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHIPSIIRBMAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508497 | |
Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61764-32-7 | |
Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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